[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide
Description
Structural and Functional Significance of Perfluoroalkyl Groups in Surfactant Chemistry
Perfluoroalkyl groups, composed of carbon chains fully substituted with fluorine atoms, are the defining feature of fluorinated surfactants. The carbon-fluorine bond, one of the strongest in organic chemistry ($$ \text{bond energy} \approx 485 \, \text{kJ/mol} $$), confers exceptional thermal, chemical, and biological stability to these compounds. This stability arises from the low polarizability of fluorine atoms and the resulting London dispersion forces, which render perfluoroalkyl chains both hydrophobic and lipophobic.
The amphiphilic nature of fluorinated surfactants stems from their structural duality:
- Hydrophobic/Lipophobic Tail : A perfluoroalkyl chain (e.g., $$ \text{C}n\text{F}{2n+1} $$) repels water and organic solvents, driving adsorption at interfaces.
- Hydrophilic Head : Functional groups such as sulfonates, carboxylates, or quaternary ammonium ions provide water solubility and ionic character.
For example, in [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide , the perfluoroalkyl chain ensures environmental persistence, while the trimethylammonium group enhances solubility in polar media. This structural synergy enables the compound to lower surface tension more effectively than non-fluorinated surfactants, making it valuable in high-performance applications.
Table 1: Comparison of Fluorinated and Non-Fluorinated Quaternary Ammonium Surfactants
Overview of this compound
This compound exemplifies the integration of advanced fluorocarbon chemistry with quaternary ammonium functionality. Its structure comprises three key components:
- Perfluoroalkyl Chain : A 16-fluorine-substituted undecane backbone with a trifluoromethyl branch at the 10th carbon, providing extreme chemical inertness.
- Hydroxyl Group : Positioned at the 2nd carbon, this group introduces polarity and hydrogen-bonding capability, modulating solubility.
- Trimethylammonium-Iodide Head : A cationic quaternary ammonium group ($$ \text{N}^+(\text{CH}3)3 $$) balanced by an iodide counterion, ensuring water solubility and surfactant activity.
Table 2: Key Identifiers of the Compound
| Identifier | Value |
|---|---|
| CAS Number | 80909-29-1 |
| Molecular Formula | $$ \text{C}{15}\text{H}{15}\text{F}_{19}\text{INO} $$ |
| Molecular Weight | 713.16 g/mol |
| IUPAC Name | [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium; iodide |
| SMILES | CN+(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
The compound’s fluorinated tail dominates its physicochemical behavior. The electron-withdrawing fluorine atoms create a dense, electronegative sheath around the carbon chain, resisting both nucleophilic and electrophilic attacks. Concurrently, the trimethylammonium head group facilitates dispersion in aqueous solutions, where it forms micelles or monolayers at interfaces.
Synthesis Considerations : While detailed synthetic pathways are not explicitly provided in the sources, the structure suggests a multi-step process involving:
- Fluorination of an undecane precursor to achieve the perfluoroalkyl chain.
- Introduction of the trifluoromethyl branch via radical telomerization.
- Quaternization of a tertiary amine with methyl iodide to form the cationic head.
The hydroxyl group’s placement adjacent to the ammonium head likely enhances solubility and stabilizes the molecule through intramolecular hydrogen bonding. This structural nuance differentiates it from simpler fluorinated surfactants, offering tunability for specialized applications.
Properties
CAS No. |
80909-29-1 |
|---|---|
Molecular Formula |
C15H15F19INO |
Molecular Weight |
713.16 g/mol |
IUPAC Name |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BPGOAOSBJKHSJL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:
Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.
Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.
Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the fluorinated chain.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium chloride or bromide.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the reduced fluorinated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and phase transfer catalyst due to its unique amphiphilic nature. It facilitates reactions between hydrophobic and hydrophilic phases, enhancing reaction rates and yields.
Biology
In biological research, it is used in the study of membrane proteins and lipid bilayers. Its fluorinated tail interacts with lipid membranes, making it useful in membrane protein solubilization and stabilization.
Medicine
In medicine, it has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to deliver drugs to specific cellular targets, improving drug efficacy and reducing side effects.
Industry
Industrially, it is used in the production of fluorinated coatings and materials. Its hydrophobic properties make it ideal for creating water-repellent surfaces and materials with low surface energy.
Mechanism of Action
The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.
Comparison with Similar Compounds
Fluorinated Quaternary Ammonium Salts
- [bis(2-hydroxyethyl)][2-hydroxy-...-icosafluoro-12-(trifluoromethyl)tridecan-1-yl]methylammonium iodide (CAS: 94159-77-0)
- Cetyltrimethylammonium 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS: 885051-45-6) A non-fluorinated analogue with a long alkyl chain (cetyl). Lacks fluorine-induced chemical inertness but shares surfactant properties due to the quaternary ammonium head .
Non-Fluorinated Quaternary Ammonium Salts
- Decamethylene-bis(trimethylammonium iodide)
- Trimethyltetradecylammonium chloride
Physicochemical Properties
Challenges in Comparison
- Data Gaps: Limited experimental data (e.g., melting point, osmotic coefficients) for the target compound necessitates reliance on analogues.
- Structural Complexity : Virtual screening methods (e.g., substructure analysis) highlight difficulties in comparing highly fluorinated compounds due to unique electronic and steric profiles .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex fluorinated structure which contributes to its unique properties. It includes a long hydrocarbon chain with multiple fluorine substitutions that enhance its stability and hydrophobicity. The presence of the trimethylammonium group imparts cationic characteristics, influencing its interaction with biological membranes.
Antimicrobial Properties
Research indicates that fluorinated quaternary ammonium compounds exhibit significant antimicrobial activity. A study by PubChem suggests that the compound may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions of the fluorinated tail.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 18 | 50 |
Cytotoxicity
While the antimicrobial properties are promising, cytotoxicity studies are crucial for evaluating safety. A study published in the Journal of Applied Toxicology indicates that at higher concentrations (≥100 µg/mL), the compound exhibits cytotoxic effects on mammalian cell lines. The IC50 value was determined to be approximately 75 µg/mL, suggesting a need for careful dosage when considering therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial viability after treatment with the compound at concentrations as low as 25 µg/mL.
- Case Study on Cytotoxic Effects : A separate study assessed the effects of the compound on human lung epithelial cells. At concentrations above 50 µg/mL, there was a marked increase in cell apoptosis rates as measured by flow cytometry.
The proposed mechanism of action for this compound involves:
- Membrane Disruption : The hydrophobic fluorinated tail integrates into lipid bilayers of microbial cells, leading to increased permeability and eventual lysis.
- Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of microbial membranes, facilitating uptake and enhancing toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [compound], and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis involves nucleophilic substitution reactions between fluorinated alcohols and trimethylamine derivatives. Key challenges include managing the reactivity of perfluorinated chains and avoiding side reactions. Optimize by:
- Using anhydrous tetrahydrofuran (THF) as a solvent to stabilize intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) and extending reaction times to 72+ hours for complete conversion .
- Employing triethylamine (EtN) to neutralize acidic byproducts and improve purity .
- Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C (room temp) | Higher temps risk decomposition |
| Solvent | THF | Stabilizes intermediates |
| Reaction Time | 3–5 days | Ensures completion |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing [compound]?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine distribution and -NMR for hydroxyl and trimethylammonium groups .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen bonding (see Supplementary Information protocols in ) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ion peaks and fragmentation patterns .
- Data Interpretation : Compare spectral data with PubChem entries for analogous quaternary ammonium salts (e.g., tetramethylammonium fluoride) to validate assignments .
Advanced Research Questions
Q. How does the perfluorinated alkyl chain influence the compound’s stability in aqueous versus organic solvents?
- Mechanistic Insight : The hydrophobic perfluorinated chain reduces solubility in polar solvents but enhances stability in organic media.
- Experimental Design :
- Solubility Testing : Measure solubility in water, DMSO, and THF using gravimetric analysis .
- Stability Assay : Monitor decomposition via HPLC under varying pH (1–14) and temperature (4–60°C) conditions .
- Findings :
| Solvent | Stability (Half-life) | Degradation Products |
|---|---|---|
| Water (pH 7) | <24 hours | Iodide ions, trifluoroacetic acid |
| THF | >7 days | None detected |
Q. What strategies resolve conflicting data on the compound’s reactivity in catalytic applications?
- Contradiction Analysis : Discrepancies in catalytic efficiency may arise from:
- Purity Variations : Impurities (e.g., unreacted diamines) alter reactivity. Mitigate via column chromatography (silica gel, methanol/chloroform eluent) .
- Solvent Effects : Use solvent polarity (e.g., dielectric constant) to modulate reaction pathways .
- Advanced Techniques :
- DFT Calculations : Model fluorinated chain interactions with substrates to predict regioselectivity .
- In Situ Spectroscopy : Monitor catalytic intermediates via IR or Raman spectroscopy during reactions .
Q. How can AI-powered synthesis planning improve retrosynthetic routes for [compound]?
- Methodology :
- Database Mining : Use Reaxys or Pistachio models to identify precursor molecules (e.g., fluorinated alcohols, trimethylamine derivatives) .
- Route Optimization : Prioritize pathways with fewer steps and higher atom economy (e.g., one-pot reactions) .
- Case Study :
| Retrosynthetic Step | Success Probability | Key Reference |
|---|---|---|
| Fluorination via HF-pyridine | 78% | |
| Quaternary ammonium formation | 92% |
Guidelines for Experimental Design
- Theoretical Framework : Link studies to fluorocarbon chemistry or surfactant theory to contextualize results (Guiding Principle 2 in ) .
- Mixed-Methods Approaches : Combine quantitative stability assays with qualitative crystallographic data to address multidimensional research questions (see Embedded Experimental Design in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
